![molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5](/img/structure/B1385335.png)
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline: is an organic compound with the molecular formula C({23})H({25})NO and a molecular weight of 331.45 g/mol . This compound is characterized by its complex aromatic structure, which includes a benzyl group substituted with a phenethyloxy moiety and an aniline core substituted with two methyl groups at the 3 and 5 positions. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically begins with commercially available starting materials such as 3,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.
Reaction Steps:
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated products.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: Used in the study of enzyme interactions and protein binding due to its aromatic structure.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline exerts its effects depends on its interaction with molecular targets. The aromatic rings and the aniline nitrogen can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins or other biomolecules, affecting their function and activity.
相似化合物的比较
3,5-Dimethylaniline: Lacks the phenethyloxybenzyl group, making it less complex and potentially less versatile in applications.
N-Benzylaniline: Does not have the methyl substitutions or the phenethyloxy group, resulting in different chemical properties and reactivity.
Phenethyloxybenzylamine: Similar in having the phenethyloxybenzyl group but lacks the dimethyl substitutions on the aniline ring.
Uniqueness:
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound in research and industrial contexts.
属性
IUPAC Name |
3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMAOBNZZNGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
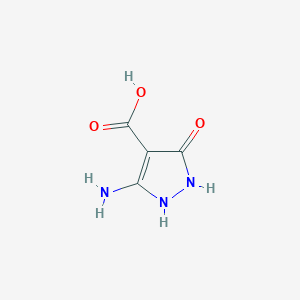
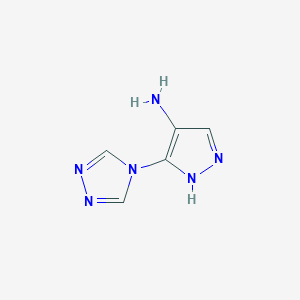
![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
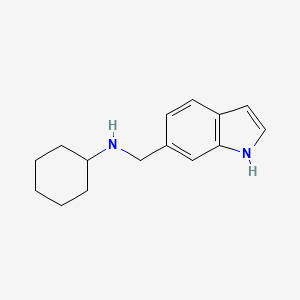
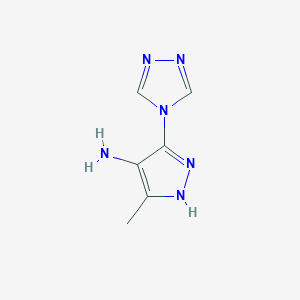
![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)
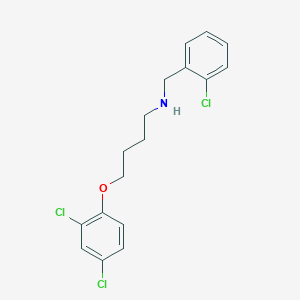
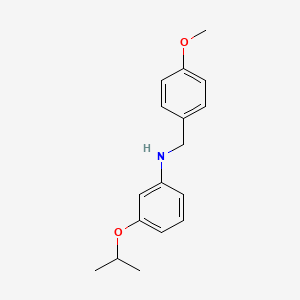
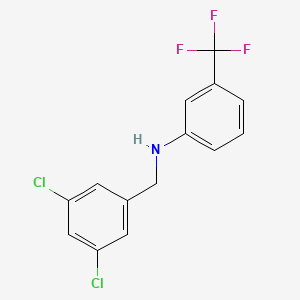
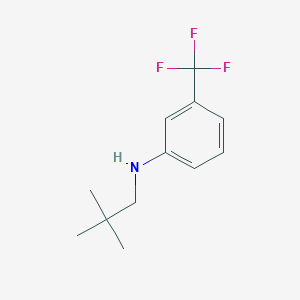
![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
